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Fructose, 1-amino-1-deoxy- - 27968-74-7

Fructose, 1-amino-1-deoxy-

Catalog Number: EVT-12791786
CAS Number: 27968-74-7
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Amino-1-deoxy-D-fructose, commonly referred to as fructosamine, is a significant compound in both biochemical and food sciences. It is formed through the non-enzymatic glycation of proteins and is a key intermediate in the Maillard reaction, which contributes to the flavor, aroma, and color of thermally processed foods. Fructosamine plays a crucial role in diabetes research due to its association with glycation processes that affect hemoglobin levels and other proteins in the body .

Source

Fructosamine is derived from the reaction of glucose or fructose with amino acids or other amines. This reaction can occur under physiological conditions or during food processing. The compound's formation is particularly notable in the context of the Maillard reaction, where reducing sugars react with amino groups, leading to a complex series of reactions that yield various products, including fructosamine .

Classification

Fructosamine belongs to the class of amino sugars. It is categorized as a derivative of D-fructose where one hydroxyl group has been replaced by an amino group. This modification alters its chemical properties and biological activity, making it distinct from its parent sugar .

Synthesis Analysis

Methods

The synthesis of 1-amino-1-deoxy-D-fructose can be achieved through several methods:

  • Ammonia Reaction: One primary method involves the reaction of ammonia with glucose or fructose under controlled conditions, leading to the formation of 1-amino-1-deoxy-D-fructose. This process can occur in situ during the Maillard reaction without needing external ammonia sources .
  • Chemical Synthesis: Laboratory synthesis can also be performed through chemical modifications of D-fructose, often involving protecting group strategies to selectively introduce the amino group .

Technical Details

The synthesis requires careful control of temperature and pH to optimize yield and minimize side reactions. For example, reactions are typically conducted at elevated temperatures (e.g., 60-100°C) to facilitate glycation processes while avoiding degradation of sensitive components .

Molecular Structure Analysis

Structure

The molecular structure of 1-amino-1-deoxy-D-fructose features a six-membered ring (pyranose form) with an amino group substituting one hydroxyl group. The structural formula can be represented as follows:

C6H13NO5\text{C}_6\text{H}_{13}\text{N}\text{O}_5

Data

  • Molecular Weight: Approximately 179.17 g/mol
  • Melting Point: Not precisely defined due to its hygroscopic nature but typically within a range influenced by hydration states.
  • Solubility: Soluble in water due to its polar functional groups.
Chemical Reactions Analysis

Reactions

Fructosamine participates in various chemical reactions, primarily through its amino and hydroxyl groups:

  • Maillard Reaction: As an intermediate in this complex series of reactions between reducing sugars and amino acids, fructosamine contributes to browning and flavor development in foods.
  • Glycation Reactions: Fructosamine can undergo further modifications leading to advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging processes .

Technical Details

The kinetics of these reactions are influenced by factors such as temperature, pH, and concentration of reactants. For instance, higher temperatures accelerate the Maillard reaction but may also lead to undesirable products if not carefully monitored .

Mechanism of Action

Process

The mechanism by which fructosamine exerts its effects involves several steps:

  1. Formation: Fructosamine forms when reducing sugars react with amines under physiological conditions or during food processing.
  2. Stabilization: The resulting compound can stabilize through intramolecular interactions that affect its reactivity.
  3. Biological Impact: In biological systems, fructosamine levels correlate with glycemic control over time, making it a useful biomarker for diabetes management .

Data

Research indicates that elevated levels of fructosamine are associated with increased risks for complications in diabetic patients due to enhanced glycation processes affecting proteins like hemoglobin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Reactivity: Fructosamine is reactive towards electrophiles due to its amino group.
  • Stability: It is relatively stable under neutral pH but may degrade under extreme conditions (high temperature or acidic environments).

Relevant studies have shown that fructosamine's stability can be affected by storage conditions and formulation matrices used in food products .

Applications

Fructosamine has several scientific applications:

  • Biomedical Research: It serves as a biomarker for monitoring long-term glucose levels in diabetic patients, offering advantages over traditional methods like fasting blood glucose tests.
  • Food Science: In food technology, fructosamine's role in flavor development makes it significant for improving the sensory qualities of processed foods.
  • Therapeutic Potential: Ongoing research explores the potential therapeutic uses of fructosamines and their derivatives in managing diabetes-related complications and other metabolic disorders .

Properties

CAS Number

27968-74-7

Product Name

Fructose, 1-amino-1-deoxy-

IUPAC Name

(2R,3S,4R,5R)-2-amino-2-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-6(2-8)5(11)4(10)3(9)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6-/m1/s1

InChI Key

XDWORWLCRZRAPV-ARQDHWQXSA-N

Canonical SMILES

C1C(C(C(C(O1)(CO)N)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)N)O)O)O

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